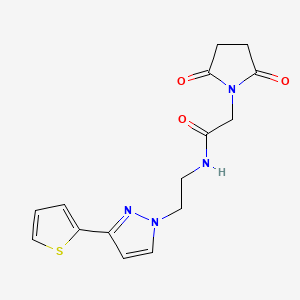
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a heterocyclic compound featuring three key structural motifs:
- Acetamide linker: The N-(2-aminoethyl)acetamide bridge provides conformational flexibility and hydrogen-bonding capacity.
While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole-acetamide derivatives) are frequently explored in medicinal chemistry for kinase inhibition or protease targeting due to their modular design .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(10-19-14(21)3-4-15(19)22)16-6-8-18-7-5-11(17-18)12-2-1-9-23-12/h1-2,5,7,9H,3-4,6,8,10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHWWDOVHOVTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that integrates a pyrrolidinone moiety with a thiophene and pyrazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, and relevant research findings.
Structural Overview
The compound features several key functional groups:
- Pyrrolidinone ring : Known for its involvement in various pharmacological activities.
- Thiophene ring : Commonly associated with anti-inflammatory and antimicrobial properties.
- Pyrazole moiety : Often linked to antitumor and analgesic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinone ring through cyclization.
- Introduction of the thiophene and pyrazole groups via electrophilic substitution reactions.
- Final acetamide formation through amidation reactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the pyrrolidinone structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and S. aureus .
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | E. sakazakii |
| Compound B | 0.083 | E. coli |
| Compound C | 0.073 | S. aureus |
| Compound D | 0.109 | K. pneumonia |
Anticonvulsant Activity
In a study focused on the anticonvulsant properties of related compounds, several derivatives were evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) model. The results indicated that certain derivatives exhibited promising anticonvulsant activity with effective doses (ED50) ranging from 32 to 40 mg/kg .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on similar structures has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Study : A comprehensive evaluation of a series of pyrrolidinone derivatives showed that modifications to the thiophene group significantly enhanced antibacterial activity against resistant strains.
- Anticonvulsant Evaluation : In a controlled study, several new amides derived from pyrrolidinones were tested for their ability to prevent seizures in animal models, demonstrating a broad spectrum of anticonvulsant activity.
Comparaison Avec Des Composés Similaires
Analysis :
- The succinimide moiety differentiates the target from Compound 189, which lacks electrophilic reactivity but includes fluorinated motifs for improved pharmacokinetics .
Succinimide-Containing Analogs
Analysis :
- The benzothiazole group in introduces rigidity and UV stability, whereas the target compound’s pyrazole-thiophene system may prioritize aromatic interactions in binding pockets.
Pyrazole-Hydrazide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


